N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide
Description
N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide is a synthetic organic compound featuring a 2,3-dihydroindole core substituted at the 1-position with a 2,2-dimethylpropanoyl (pivaloyl) group and at the 6-position with a thiophene-2-carboxamide moiety. Its molecular structure combines heterocyclic (indole and thiophene) and amide functionalities, which are common in pharmaceuticals and bioactive molecules. The pivaloyl group enhances metabolic stability by steric hindrance, while the thiophene-carboxamide moiety may contribute to target-binding interactions.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-18(2,3)17(22)20-9-8-12-6-7-13(11-14(12)20)19-16(21)15-5-4-10-23-15/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPHCFDMLIWYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of Nitroarenes
A common route to 2,3-dihydro-1H-indol-6-amine involves reductive cyclization of 6-nitro-1H-indole derivatives. For example, catalytic hydrogenation (H₂, Pd/C) of 6-nitroindole in ethanol at 50°C yields the dihydroindole scaffold with >90% conversion. Alternatively, zinc dust in acetic acid reduces the nitro group while preserving the indole saturation.
Buchwald–Hartwig Amination
For substrates lacking pre-existing amine groups, palladium-catalyzed C–N coupling introduces the amine functionality. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene, aryl halides undergo coupling with ammonia equivalents to furnish 2,3-dihydro-1H-indol-6-amine in 70–85% yields.
N(1)-Acylation with Pivaloyl Chloride
Direct Acylation in Polar Aprotic Solvents
The N(1) position of 2,3-dihydro-1H-indol-6-amine is acylated using pivaloyl chloride (2,2-dimethylpropanoyl chloride) in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, achieving 80–90% yields after 12 hours at 25°C. Excess acylating agent (1.2 equiv) ensures complete conversion, though prolonged reaction times risk dihydroindole ring opening.
Microwave-Assisted Acylation
Microwave irradiation (100°C, 30 min) accelerates the acylation step, reducing side reactions. Using DMAP in acetonitrile under microwave conditions improves yields to 92% while minimizing decomposition.
C(6)-Amidation with Thiophene-2-carboxylic Acid
Carbodiimide-Mediated Coupling
The amide bond is formed via activation of thiophene-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The acylated intermediate reacts with the activated acid at 0–5°C, followed by gradual warming to room temperature. Yields range from 75–85%, with residual starting material removed via column chromatography.
Uranium-Based Coupling Reagents
For sterically hindered substrates, uranium reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enhance coupling efficiency. In DMF with DIPEA, this method achieves 88–93% yields within 4 hours.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Purification Techniques
-
Chromatography : Silica gel chromatography (hexane/EtOAc gradient) isolates the final product with >95% purity.
-
Crystallization : Recrystallization from ethanol/water mixtures yields crystalline material suitable for X-ray analysis.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield Comparison
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| N(1)-Acylation | Microwave, DMAP | 92 | 98 |
| C(6)-Amidation | HATU, DMF | 93 | 97 |
| Chromatography | Silica gel | 85 | 95 |
Challenges and Alternative Approaches
Competing Reactions
-
Over-Acylation : Excess pivaloyl chloride may acylate the C(6)-amine if unprotected. Temporary protection with Boc (tert-butyloxycarbonyl) groups mitigates this.
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Ring Oxidation : The dihydroindole ring is prone to oxidation under acidic conditions. Strictly anhydrous environments and antioxidant additives (e.g., BHT) enhance stability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene ring or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmaceutical Research
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural similarity to known bioactive compounds suggests potential pharmacological activities.
Case Studies
- A study demonstrated that derivatives of 2,3-dihydroindoles exhibit neuroprotective and antioxidant properties, indicating that similar compounds could be beneficial in treating neurodegenerative diseases .
- Research on related indole derivatives has shown anti-inflammatory and analgesic effects, suggesting that this compound may also possess similar therapeutic benefits .
The compound's biological activity is primarily linked to its interaction with various biological targets. Preliminary studies indicate that it may affect pathways involved in cell signaling and apoptosis.
Potential Mechanisms
- The thiophene moiety may enhance the compound's ability to interact with proteins involved in disease pathways.
- Indole derivatives are known for their ability to modulate serotonin receptors, which could have implications for mood disorders and anxiety .
Material Science
In addition to its pharmaceutical applications, this compound may find applications in material science due to its unique electronic properties.
Potential Uses
- The compound could be explored for use in organic electronics or as a component in organic photovoltaic devices.
- Its ability to form stable complexes with metals may open avenues for catalytic applications or as a sensor material.
Synthesis Overview Table
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Isatin + Alkylating agent | Heat + Base | Indole derivative |
| 2 | Thiophene precursor | Acidic/Basic conditions | Thiophene derivative |
| 3 | Indole + Thiophene | Heat + Solvent | This compound |
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
N-(2-Nitrophenyl)thiophene-2-carboxamide (Compound I)
- Structure : Thiophene-2-carboxamide linked to a 2-nitrophenyl group.
- Key Features :
- Biological Activity: Thiophene carboxanilides are associated with genotoxicity in bacterial and mammalian cells .
N-[6-(1H-Indol-5-yl)naphthalen-2-yl]thiophene-3-carboxamide
- Structure : Thiophene-3-carboxamide attached to a naphthalene-indole hybrid core.
- Key Features :
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure: Amino alcohol with a thiophen-2-yl group.
Physicochemical and Pharmacokinetic Properties
*Estimated based on molecular formula.
Key Observations :
- Thiophene-2-carboxamide analogues (e.g., Compound I) exhibit planar geometries conducive to π-π stacking, whereas thiophene-3-carboxamide isomers (e.g., ) may alter binding orientations .
Biological Activity
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in the context of cancer therapy and neuroprotection.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 378.5 g/mol
- CAS Number : 1040660-13-6
These properties are essential for understanding its reactivity and interaction with biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of 2,3-dihydroindoles have shown promising results as antiproliferative agents in various cancer cell lines. A notable study demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with IC values in the nanomolar range .
The proposed mechanisms include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Specific Receptors : Some derivatives act as modulators of key receptors involved in tumor growth and survival pathways .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases .
Neuroprotective Effects
Compounds derived from 2,3-dihydroindoles have also been investigated for their neuroprotective properties. These compounds may exert antioxidant effects, which are crucial in preventing neuronal damage associated with various neurodegenerative diseases . The ability to scavenge free radicals and modulate inflammatory responses is particularly relevant.
Case Studies
- Breast Cancer Study : A study evaluated the antiproliferative effects of related compounds on MCF-7 breast cancer cells. The results indicated that these compounds could induce G2/M phase cell cycle arrest and apoptosis, confirming their potential as therapeutic agents .
- Neuroprotection Assessment : Another investigation into neuroprotective properties revealed that certain derivatives could enhance cell viability under oxidative stress conditions, suggesting a protective role against neurotoxicity .
Data Table
| Compound Name | Activity Type | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | Antiproliferative | 52 | Tubulin polymerization inhibition |
| Compound B | Neuroprotective | N/A | Antioxidant activity |
| This compound | Potential Anticancer Agent | TBD | TBD |
Q & A
Basic: What are the recommended synthetic routes for N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves coupling a thiophene-2-carbonyl chloride derivative with a functionalized indole precursor. For example:
- Step 1: React 2-thiophenecarbonyl chloride with 1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-amine in acetonitrile under reflux (1–2 hours) .
- Step 2: Purify the crude product via recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane eluent).
- Optimization: Control reaction pH (neutral to slightly basic) and use catalysts like DMAP (4-dimethylaminopyridine) to enhance amide bond formation efficiency. Monitor purity via HPLC (>95% purity threshold) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of the thiophene ring (δ 7.5–7.8 ppm for protons) and indole NH (δ ~10 ppm). The 2,2-dimethylpropanoyl group shows distinct tert-butyl signals (δ 1.2–1.4 ppm for CH3) .
- FT-IR: Identify amide C=O stretch (~1650–1680 cm⁻¹) and indole N-H stretch (~3300 cm⁻¹) .
- HR-MS: Validate molecular weight (e.g., [M+H]+ expected for C19H21N2O2S: 365.1294) .
Basic: How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- Cytotoxicity: Use the SRB (sulforhodamine B) assay for adherent cell lines (e.g., MCF-7) or MTT assay for suspension cultures. IC50 values <10 μM suggest therapeutic potential .
- Antimicrobial Activity: Perform broth microdilution (CLSI guidelines) against S. aureus and E. coli, with MIC values compared to standard antibiotics like ciprofloxacin .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Functional Group Modifications: Replace the 2,2-dimethylpropanoyl group with acetyl or benzoyl moieties to assess steric/electronic effects on target binding .
- Bioisosteric Replacement: Substitute the thiophene ring with furan or pyridine and compare activity profiles .
- Molecular Docking: Use AutoDock Vina to predict interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
Advanced: How can advanced crystallographic and computational methods resolve structural ambiguities?
Methodological Answer:
- X-Ray Crystallography: Determine dihedral angles between the indole and thiophene rings (e.g., 8–15° for optimal π-π stacking) and identify hydrogen-bonding motifs (e.g., N-H⋯O=C) .
- DFT Calculations: Optimize geometry at the B97D/TZVP level to predict electrostatic potential surfaces and reactive sites .
Advanced: What are the key reactivity patterns of this compound under varying conditions?
Methodological Answer:
- Amide Hydrolysis: Susceptible to acidic/basic conditions (e.g., 6M HCl reflux cleaves the amide bond to regenerate carboxylic acid and amine) .
- Nucleophilic Substitution: The indole NH may react with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form N-alkyl derivatives .
Advanced: How can solubility and formulation challenges be addressed for in vivo studies?
Methodological Answer:
- Solubility Screening: Test in DMSO (primary solvent), PEG-400, or cyclodextrin-based solutions. Aqueous solubility <1 mg/mL may necessitate prodrug design .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis or oxidation) .
Advanced: What mechanistic approaches identify the compound’s molecular targets?
Methodological Answer:
- Kinase Profiling: Use a panel of 50+ kinases (e.g., Eurofins KinaseScan) to identify inhibition (IC50 <1 μM suggests strong hits) .
- Pull-Down Assays: Immobilize the compound on sepharose beads and incubate with cell lysates to capture binding proteins for LC-MS/MS identification .
Advanced: How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Assay Validation: Compare SRB (protein content) vs. MTT (metabolic activity) results in the same cell line to rule out false positives .
- Orthogonal Testing: Confirm antimicrobial activity with time-kill assays in addition to MIC measurements .
Advanced: What are the best practices for scaling up synthesis without compromising yield?
Methodological Answer:
- Process Optimization: Use flow chemistry for amide coupling (residence time ~30 minutes) to improve reproducibility .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
